Diethyl [(2-nitrophenyl)acetyl]propanedioate
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Overview
Description
Diethyl [(2-nitrophenyl)acetyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a nitrophenyl group attached to the acetyl moiety, which is further connected to a propanedioate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(2-nitrophenyl)acetyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate nitrophenylacetyl halide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the nitrophenylacetyl halide to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, reducing the reaction time and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-nitrophenyl)acetyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position of the malonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: α-substituted malonate derivatives.
Scientific Research Applications
Diethyl [(2-nitrophenyl)acetyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Diethyl [(2-nitrophenyl)acetyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the malonate moiety can undergo decarboxylation to form reactive intermediates. These intermediates can then interact with target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester without the nitrophenyl group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound with different reactivity.
Methyl nitrophenylacetate: A related compound with a similar nitrophenyl group but different ester moiety.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
61417-32-1 |
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Molecular Formula |
C15H17NO7 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
diethyl 2-[2-(2-nitrophenyl)acetyl]propanedioate |
InChI |
InChI=1S/C15H17NO7/c1-3-22-14(18)13(15(19)23-4-2)12(17)9-10-7-5-6-8-11(10)16(20)21/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
DDTHCRMKZYWJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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